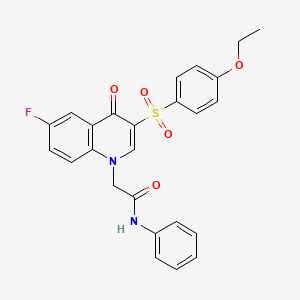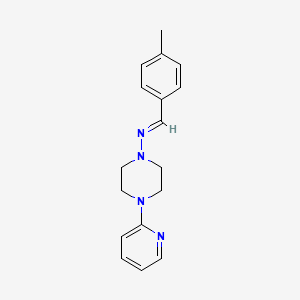
2-(3-((4-ethoxyphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a quinolinone moiety, which is a bicyclic compound containing a benzene ring fused to a pyridone ring. It also has a phenylsulfonyl group and an ethoxy group attached to the quinolinone. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The quinolinone moiety could potentially undergo reactions at the carbonyl group or at the aromatic ring. The phenylsulfonyl and ethoxy groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carbonyl groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Biological Activity
One stream of research focuses on the synthesis of novel compounds with potential therapeutic applications. For instance, novel sulfonamide derivatives have been synthesized for their potential anticancer activity. These compounds have been evaluated against various cancer cell lines, demonstrating the importance of structural modifications in enhancing biological activity (Ghorab et al., 2015). Similarly, research on quinazolinone-based derivatives as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases underscores the significance of these compounds in anticancer strategies, highlighting their cytotoxic activity against human cancer cell lines (Riadi et al., 2021).
Antimicrobial Applications
Another area of interest is the development of compounds with antimicrobial properties. For example, research on triazolinone derivatives as Protox inhibitors suggests their potential as herbicides, demonstrating the versatility of these compounds beyond pharmaceutical applications (Luo et al., 2008).
Antituberculosis Activity
Additionally, the synthesis and evaluation of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives for their anti-tuberculosis activity highlight the role of structural diversity in addressing infectious diseases. These studies reveal the potential of such compounds in contributing to the development of new antituberculosis agents (Bai et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-2-33-19-9-11-20(12-10-19)34(31,32)23-15-28(16-24(29)27-18-6-4-3-5-7-18)22-13-8-17(26)14-21(22)25(23)30/h3-15H,2,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSPUZKZUNYILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2952933.png)
![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2952934.png)
![8-(2,3-Dimethoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2952937.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2952941.png)
![methyl [(5E)-5-(3,4-dihydro-2H-chromen-6-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B2952943.png)
![4-[6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide](/img/structure/B2952945.png)
![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2952946.png)
![1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2952947.png)
![N-[(2-phenylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2952948.png)
![N,N-diethyl-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2952949.png)
![N-(tert-butyl)-2-methoxy-5-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)benzenesulfonamide](/img/structure/B2952950.png)
phenyl]ethylidene})amine](/img/structure/B2952951.png)
